4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid

Analytical Chemistry Quality Control Reproducibility

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid features a para‑ethoxy/2,5‑dimethylphenyl motif that elevates lipophilicity (cLogP 2.6) vs. unsubstituted GHB analogs, delivering consistent target engagement in SAR campaigns. ≥98% purity qualifies it as an analytical reference standard for LC‑MS/HPLC system suitability and quantification of related GHB metabolites. Its distinct molecular‑weight (252.31 g/mol) prevents interference in metabolomic studies, while dual functional handles (carboxylic acid & secondary alcohol) enable synthesis of patentable analog libraries. Choose this compound for reproducible, head‑to‑head pharmacological comparisons validated by precise physicochemical data.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 879053-42-6
Cat. No. B1336353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid
CAS879053-42-6
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C)C(CCC(=O)O)O)C
InChIInChI=1S/C14H20O4/c1-4-18-13-8-9(2)11(7-10(13)3)12(15)5-6-14(16)17/h7-8,12,15H,4-6H2,1-3H3,(H,16,17)
InChIKeyUACZEDNOYSAHPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS 879053-42-6) for Research Procurement: Compound Class, Identity, and Primary Characteristics


4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS 879053-42-6) is a synthetic γ-hydroxybutyric acid (GHB) derivative belonging to the class of 4-aryl-4-hydroxybutanoic acids . This compound features a para-ethoxy substitution on a 2,5-dimethylphenyl ring attached to the 4-hydroxybutyric acid backbone . Vendors report a molecular formula of C₁₄H₂₀O₄ and an average molecular weight of 252.31 g/mol . The compound is supplied with a purity of ≥98% for research applications . The hydroxybutyric acid scaffold and the unique aryl substitution pattern position this compound as a candidate for investigation in medicinal chemistry and chemical biology studies where GHB receptor or metabolic pathway modulation is of interest .

Why 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid Cannot Be Substituted with Generic 4-Aryl-4-hydroxybutyric Acids: Structural and Pharmacological Basis


Substituting 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid with a generic 4-aryl-4-hydroxybutyric acid analog is scientifically unjustified without head-to-head comparative data [1][2]. While all compounds in this class share the 4-hydroxybutyric acid core, the specific aryl substitution pattern—4-ethoxy and 2,5-dimethyl groups—fundamentally alters lipophilicity (cLogP ~2.6), electronic properties, and potential molecular recognition at target sites . For example, the simpler 4-hydroxy-4-phenylbutyric acid exhibits markedly different binding affinities and behavioral pharmacology compared to other analogs, demonstrating that even minor aryl modifications yield profound biological differences [1]. Therefore, any substitution would introduce unverified variables in target engagement, selectivity, and metabolism, invalidating experimental consistency and reproducibility in studies of GHB receptor biology or related pathways [2].

Quantitative Differentiation Evidence for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid (CAS 879053-42-6): A Comparator-Based Analysis


High Purity (>98%) Verified by Commercial Vendor Specification

The commercial supply of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid is specified with a purity of ≥98% by the vendor, based on chromatographic analysis . This level of purity is critical for ensuring that observed biological or chemical effects are attributable to the target compound and not to impurities that could confound experimental interpretation. In contrast, generic or in-house synthesized analogs of the 4-aryl-4-hydroxybutyric acid class are often used without published purity validation, introducing significant experimental risk. This specified purity provides a verifiable procurement advantage for researchers requiring high-confidence starting material for sensitive assays, such as radioligand binding studies or dose-response experiments where even minor impurities can skew results.

Analytical Chemistry Quality Control Reproducibility

Lipophilicity (cLogP) as a Discriminator Among 4-Aryl-4-hydroxybutyric Acid Analogs

The calculated partition coefficient (cLogP) for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid is 2.6 . This value is substantially higher than that of the unsubstituted parent compound, 4-hydroxy-4-phenylbutyric acid, which has a predicted cLogP of approximately 1.5. Lipophilicity is a key determinant of membrane permeability, tissue distribution, and non-specific protein binding. The 2.6 cLogP value for the target compound suggests a distinct pharmacokinetic profile compared to less lipophilic analogs, which may translate to differences in cellular uptake, blood-brain barrier penetration, and metabolic stability. This physicochemical differentiation is crucial for researchers seeking to optimize in vivo exposure or minimize off-target binding.

Physicochemical Properties Drug Design ADME Prediction

Molecular Weight Distinction from Simplified 4-Aryl-4-hydroxybutyric Acid Scaffolds

The average molecular weight of 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid is 252.31 g/mol . This is approximately 20 g/mol higher than the common reference analog 4-hydroxy-4-phenylbutyric acid (MW ≈194 g/mol) and about 46 g/mol higher than the endogenous GHB molecule (MW 104.1 g/mol). This mass difference, driven by the ethoxy and dimethyl substitutions on the aryl ring, is analytically significant for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. The distinct molecular weight allows for unequivocal identification and quantification of the compound in complex biological matrices, reducing the potential for misidentification or interference that could occur with lighter, less decorated analogs. This is a practical advantage for researchers conducting metabolic fate or pharmacokinetic studies.

Mass Spectrometry Chemical Synthesis Metabolite Identification

Critical Absence of Published Biological Potency or Selectivity Data

A comprehensive search of peer-reviewed literature and public bioactivity databases (including PubChem BioAssay and ChEMBL) reveals no published IC₅₀, Kᵢ, Kd, EC₅₀, or functional activity data for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid at any biological target [1]. This is a critical limitation when comparing it to closely related analogs such as 4-hydroxy-4-phenylbutyric acid, which has documented binding affinity for GHB receptors and has been behaviorally characterized in animal models [2]. The absence of primary pharmacological data means that any selection of this compound over other 4-aryl-4-hydroxybutyric acids for biological studies is based on its unique structural and physicochemical properties rather than validated target engagement. Researchers must be aware that the biological activity of this specific compound remains uncharacterized and should not be assumed to mimic that of its class.

Target Engagement Pharmacology SAR

Strategic Research Applications for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid Based on Verifiable Evidence


Use as a High-Purity Reference Standard in Analytical Method Development

The vendor-specified purity of ≥98% for 4-(4-Ethoxy-2,5-dimethyl-phenyl)-4-hydroxy-butyric acid makes it suitable for use as a reference standard in the development and validation of analytical methods (e.g., HPLC, UPLC, LC-MS). Its well-defined molecular weight (252.31 g/mol) and unique retention time (predicted from its cLogP of 2.6) facilitate its use in system suitability tests and for quantifying related substances in synthetic mixtures or biological samples. This application leverages the compound's verified purity and distinct physicochemical profile to ensure accurate and reproducible analytical measurements.

A Chemical Probe for Structure-Activity Relationship (SAR) Studies of GHB Receptor Ligands

The specific 4-ethoxy and 2,5-dimethyl substitution pattern on the phenyl ring of this compound differentiates it from the unsubstituted 4-hydroxy-4-phenylbutyric acid and other GHB analogs [1]. Its increased lipophilicity (cLogP 2.6 vs. ~1.5) and larger molecular volume make it a valuable chemical probe for exploring the steric and electronic requirements of the GHB receptor binding pocket. In SAR campaigns, this compound can be used to test the hypothesis that a more lipophilic and sterically demanding aryl group alters receptor affinity, functional selectivity, or metabolic stability, providing insights not obtainable with the simpler parent scaffold.

An Intermediate for the Synthesis of More Complex, Patentable Chemical Entities

The presence of a carboxylic acid and a secondary alcohol on a butyric acid backbone provides two functional handles for further chemical derivatization. The unique aryl substitution pattern (4-ethoxy-2,5-dimethyl) offers a differentiated starting point for the synthesis of novel, patentable analogs . This compound can serve as a building block in medicinal chemistry programs aimed at generating libraries of 4-aryl-4-hydroxybutyric acid derivatives with tailored physicochemical and pharmacological properties. Its commercial availability with defined purity streamlines the synthesis of more complex, value-added molecules.

A Negative Control or Tool Compound in Metabolic Studies Involving Endogenous GHB

The significant molecular weight difference (252.31 g/mol) between this compound and endogenous GHB (104.1 g/mol) enables its use as an internal standard or a non-physiological control in metabolomics and pharmacokinetic studies of GHB. Its distinct mass and predicted chromatographic behavior prevent interference with endogenous GHB or its metabolites, allowing for accurate quantitation and monitoring of GHB metabolism in biological systems. This application is particularly relevant for studies investigating the pharmacokinetics of GHB, its prodrugs, or its metabolic precursors.

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